![molecular formula C11H26N4O B1330001 1,3-Bis[3-(dimethylamino)propyl]urea CAS No. 52338-87-1](/img/structure/B1330001.png)
1,3-Bis[3-(dimethylamino)propyl]urea
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary designation being 1,3-bis[3-(dimethylamino)propyl]urea. Alternative systematic names include N,N'-bis[3-(dimethylamino)propyl]urea and urea, N,N'-bis[3-(dimethylamino)propyl]. The compound is registered under the European Community number 257-861-2 and carries the UNII identifier 46AB57LR4N, establishing its regulatory recognition across international chemical databases.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits significant conformational flexibility due to the presence of eight rotatable bonds within its structure. The central urea moiety adopts characteristic geometric parameters consistent with urea derivatives, where the carbonyl carbon forms double bond character with oxygen and single bonds with the two nitrogen atoms. The urea functionality demonstrates conformational restriction arising from electron delocalization between the nitrogen lone pairs and the adjacent carbonyl group.
Computational analysis reveals that the compound can exist in multiple conformational states, with the propyl chains adopting various extended and folded configurations. The dimethylamino groups at the chain termini possess tetrahedral geometry around the nitrogen centers, with bond angles approaching 109.5 degrees. The nitrogen atoms in the urea moiety exhibit geometry intermediate between trigonal and tetrahedral, consistent with partial double bond character resulting from resonance stabilization.
The molecular structure accommodates hydrogen bonding interactions between the urea nitrogen atoms and potential acceptor sites, contributing to its ability to form supramolecular structures. The compound's conformational preferences show sensitivity to environmental factors, including solvent polarity and temperature, which influence the relative populations of different conformers. Three-dimensional molecular modeling indicates that the compound can adopt both extended conformations, where the propyl chains are fully extended, and compact conformations, where intramolecular interactions stabilize folded arrangements.
The compound's molecular dimensions span approximately 15-20 Angstroms in the fully extended conformation, while compact conformations reduce this to 8-12 Angstroms. The conformational flexibility contributes to the compound's utility as a cross-linking agent and catalyst, allowing it to accommodate various binding environments and reaction geometries.
Spectroscopic Profiling (NMR, FT-IR, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shift patterns. Proton Nuclear Magnetic Resonance analysis reveals distinct signal groups corresponding to the dimethylamino methyl protons, propyl chain methylene protons, and urea nitrogen-bound protons. The dimethylamino methyl groups typically appear as singlets around 2.2-2.4 parts per million, while the propyl chain methylene protons generate complex multiplets in the 1.6-2.8 parts per million region.
The urea nitrogen-bound protons exhibit characteristic downfield chemical shifts around 5-6 parts per million, reflecting the electron-withdrawing nature of the carbonyl group. Carbon-13 Nuclear Magnetic Resonance spectroscopy displays the carbonyl carbon signal around 158-162 parts per million, consistent with urea functionality. The dimethylamino carbon atoms appear around 45 parts per million, while the propyl chain carbons generate signals in the 20-58 parts per million range.
Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The urea carbonyl stretch appears as a strong absorption around 1630-1650 inverse centimeters, while nitrogen-hydrogen stretching vibrations occur in the 3300-3500 inverse centimeters region. The dimethylamino groups contribute characteristic carbon-nitrogen stretching vibrations around 1200-1400 inverse centimeters, and the propyl chains generate aliphatic carbon-hydrogen stretching absorptions in the 2800-3000 inverse centimeters range.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 230, corresponding to the molecular weight of 230.35 atomic mass units. Electron ionization mass spectrometry generates characteristic fragmentation patterns, including loss of dimethylamino groups (mass loss of 44 atomic mass units) and propyl chain fragmentations. The base peak typically corresponds to fragments containing the urea moiety with partial propyl chain retention.
Computational Chemistry Predictions (DFT Calculations, Molecular Orbital Analysis)
Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. The predicted collision cross sections for various ionization adducts have been determined through computational modeling, with the protonated molecular ion [M+H]⁺ exhibiting a predicted collision cross section of 160.5 square Angstroms. Additional adduct forms show varying collision cross sections, including [M+Na]⁺ at 162.7 square Angstroms and [M+NH₄]⁺ at 178.5 square Angstroms.
Molecular orbital analysis reveals the highest occupied molecular orbital primarily localized on the nitrogen atoms of the dimethylamino groups, consistent with their nucleophilic character. The lowest unoccupied molecular orbital shows significant contribution from the urea carbonyl region, indicating the electrophilic nature of this functional group. The energy gap between these frontier orbitals provides insights into the compound's reactivity and electronic excitation properties.
Computational predictions of physicochemical properties demonstrate strong agreement with experimental observations. The calculated logarithm of the partition coefficient (LogP) ranges from -0.27 to 0.189, indicating moderate hydrophilicity. The topological polar surface area is predicted at 47.61 square Angstroms, consistent with the compound's ability to engage in hydrogen bonding interactions. The predicted acid dissociation constant (pKa) of 14.12 reflects the basic nature of the dimethylamino groups.
Electronic structure calculations indicate that the compound exhibits significant charge delocalization within the urea moiety, stabilizing the molecular framework. The nitrogen atoms in the dimethylamino groups carry partial negative charges, while the urea carbonyl carbon bears a partial positive charge, creating a polar molecular framework suitable for various chemical interactions.
Physicochemical Properties (Solubility, Thermal Stability, Vapor Pressure)
The physicochemical properties of this compound reflect its molecular structure and functional group composition. The compound exhibits a boiling point of 377.8±27.0°C at 760 millimeters of mercury pressure, indicating significant thermal stability under standard conditions. The density is reported as 1.0±0.1 grams per cubic centimeter, slightly higher than water, consistent with the presence of nitrogen atoms and the urea functionality.
Water solubility studies indicate that the compound dissolves at approximately 10 grams per liter at 20°C, demonstrating moderate hydrophilic character despite the presence of alkyl chains. This solubility behavior reflects the balance between the polar urea and dimethylamino groups, which promote water interaction, and the hydrophobic propyl chains, which limit complete miscibility. The compound shows enhanced solubility in polar organic solvents, reflecting its ability to engage in hydrogen bonding and dipole-dipole interactions.
Vapor pressure measurements reveal relatively low volatility, with reported values of 0.0±0.9 millimeters of mercury at 25°C and 4.799 hectopascals at 21.1°C. The flash point occurs at 182.3±23.7°C, indicating good thermal stability for handling and storage applications. The refractive index of 1.477 provides additional characterization data for optical property applications.
Thermal analysis indicates that the compound maintains structural integrity up to temperatures approaching 200°C, beyond which decomposition processes begin to occur. The presence of multiple nitrogen-containing functional groups contributes to the compound's basic character, with the dimethylamino groups serving as primary sites for protonation in acidic environments. Storage recommendations specify maintenance at 2-8°C to ensure long-term stability and prevent degradation.
Properties
IUPAC Name |
1,3-bis[3-(dimethylamino)propyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N4O/c1-14(2)9-5-7-12-11(16)13-8-6-10-15(3)4/h5-10H2,1-4H3,(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQPNTOQFPJCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068741 | |
Record name | 1,3-Bis(3-(dimethylamino)propyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Urea, N,N'-bis[3-(dimethylamino)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
52338-87-1 | |
Record name | 1,3-Bis[3-(dimethylamino)propyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52338-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N,N'-bis(3-(dimethylamino)propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052338871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N,N'-bis[3-(dimethylamino)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Bis(3-(dimethylamino)propyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis[3-(dimethylamino)propyl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Procedure
- Reactants : Urea and N,N-dimethyl-1,3-propanediamine.
- Catalysts/Additives : Hydrazine hydrate or semicarbazide hydrochloride.
- Steps :
- Mix urea and N,N-dimethyl-1,3-propanediamine in specific molar ratios.
- Add a small amount of hydrazine hydrate or semicarbazide hydrochloride to catalyze the reaction.
- Gradually heat the mixture:
- Initial heating to 105–110°C for 5–10 minutes.
- Further heating to 130°C for 1 hour.
- Final heating to 150°C for another hour.
- Cool the mixture to room temperature (30°C).
- Distill off unreacted amine under reduced pressure to isolate the product.
Results
- Yield : Ranges from 92.6% to 94% depending on the specific embodiment.
- Purity : Greater than 98% by gas chromatographic analysis.
- Product State : A colorless and transparent viscous liquid.
Data Table
Embodiment | Urea (g) | N,N-Dimethyl-1,3-Propanediamine (g) | Catalyst | Yield (%) | Purity (%) |
---|---|---|---|---|---|
1 | 4.38 | 18.6 | Hydrazine hydrate (0.5 g) | 92.6 | >98 |
2 | 11.7 | 38.7 | Semicarbazide hydrochloride (0.3 g), Hydrazine hydrate (0.1 g) | 93.4 | >98 |
3 | 17.0 | 66.84 | Carbohydrazide (0.3 g) | 94.0 | >98 |
Carbonate-Mediated Synthesis
This process involves the use of bis(trichloromethyl)carbonate as a reagent in an organic solvent medium.
Procedure
- Reactants : N,N-dimethyl-1,3-propanediamine and bis(trichloromethyl)carbonate.
- Solvents : Toluene or benzene.
- Steps :
- Dissolve N,N-dimethyl-1,3-propanediamine in an organic solvent.
- Add bis(trichloromethyl)carbonate solution dropwise while maintaining the reaction temperature below 10°C.
- Dropwise addition takes about an hour.
- Stir the reaction mixture for an additional two hours after addition.
- Neutralize with a saturated potassium carbonate solution.
- Use a water separator to remove water formed during the reaction.
- Continue heating until no more water is observed.
- Cool to room temperature and filter the solution.
- Distill off the solvent under reduced pressure to obtain the target product.
Data Table
Example | Solvent | Reagent Ratio (Amine:Carbonate) | Yield (%) | Purity (%) |
---|---|---|---|---|
Example A | Benzene | ~6:1 | ~91 | >98 |
Example B | Toluene | ~7:1 | ~88 | >98 |
Comparative Analysis of Methods
Parameter | Direct Reaction Method | Carbonate-Mediated Method |
---|---|---|
Reactants | Urea and N,N-dimethyl-1,3-propanediamine | N,N-dimethyl-1,3-propanediamine and bis(trichloromethyl)carbonate |
Catalyst/Additives | Hydrazine hydrate or semicarbazide | Potassium carbonate |
Solvent | None | Toluene/Benzene |
Operating Temperature Range | Up to ~150°C | Below ~10°C for addition; mild heating later |
Yield | ~92–94% | ~88–92% |
Purity | >98% | >98% |
Advantages | Simple setup; high yield | Solvent-based; controlled reaction |
Disadvantages | Requires higher temperatures | Involves additional steps and solvents |
Notes and Recommendations
- The direct reaction method is preferred for its simplicity and high yield, especially when solvent use is undesirable.
- The carbonate-mediated method offers better control over reaction conditions but requires additional steps for solvent recovery and waste management.
- Both methods produce high-purity products suitable for industrial and research applications.
Chemical Reactions Analysis
1,3-Bis[3-(dimethylamino)propyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
1,3-Bis[3-(dimethylamino)propyl]urea is widely utilized as a reagent in organic synthesis. It serves as a catalyst in various reactions, particularly in the synthesis of peptides and proteins. Its ability to facilitate the formation of amines and amides makes it valuable in creating complex organic molecules .
Table 1: Common Reactions Involving this compound
Reaction Type | Description |
---|---|
Catalysis | Used in peptide synthesis and polymer production |
Oxidation | Can be oxidized to form various products |
Reduction | Acts as a reducing agent in specific chemical reactions |
Substitution | Participates in substitution reactions with nucleophiles |
Biological Applications
The compound has been shown to play an essential role in biological assays and studies. It is particularly noted for its ability to form supramolecular structures such as gels, capsules, and crystals through hydrogen bonding. This property is crucial for developing drug delivery systems and biomaterials .
Case Study: Drug Delivery Systems
- In recent research, this compound was incorporated into micellar systems for targeted drug delivery. These micelles encapsulated hydrophobic drugs effectively, enhancing their solubility and bioavailability. The study demonstrated improved therapeutic outcomes in cancer treatment models .
Industrial Applications
In industrial settings, this compound is used as a curing agent in epoxy chemistry and as a blowing agent in polyurethane foam production. Its functionality as a tertiary amine allows it to catalyze reactions that lead to the formation of durable materials used in coatings and adhesives .
Safety Considerations
While this compound has many beneficial applications, it also poses safety risks. It can cause skin irritation and serious eye damage upon contact. Therefore, handling precautions must be taken to mitigate exposure risks during laboratory or industrial use .
Mechanism of Action
The mechanism of action of 1,3-Bis[3-(dimethylamino)propyl]urea involves its interaction with specific molecular targets and pathways. The dimethylamino groups play a crucial role in its reactivity and interaction with other molecules. The compound can form hydrogen bonds and electrostatic interactions, which contribute to its biological and chemical activities .
Comparison with Similar Compounds
1-(3-Aminopropyl)-3-(3-(dimethylamino)propyl)urea (CAS: 32897-26-0)
- Molecular Formula : C₈H₁₉N₃O
- Key Differences: Replaces one dimethylaminopropyl group with an aminopropyl (-NH₂) group.
- Applications: Limited data available, but its lower molecular weight (173.26 g/mol) and higher hydrogen bond donor count (2 vs. 0 in the main compound) suggest distinct solubility and reactivity profiles .
3-[3-(Dimethylamino)propyl]-1-phenylurea (CAS: 32022-55-2)
Polyquaternium-2 (CAS: 68555-36-2)
- Structure: Copolymer of bis(2-chloroethyl) ether and 1,3-bis[3-(dimethylamino)propyl]urea, quaternized for enhanced cationic charge.
- Applications: Electroplating: Improves zinc deposition uniformity in alkaline non-cyanide baths . Biomedical Engineering: Used as a polyelectrolyte in microbial fuel cell catalysts and drug delivery systems .
Functional and Performance Comparison
Table 2: Physical and Chemical Properties
Property | This compound | 1-(3-Aminopropyl)-3-(3-(dimethylamino)propyl)urea | Polyquaternium-2 |
---|---|---|---|
Molecular Weight (g/mol) | 230.35 | 173.26 | 373.36 |
Boiling Point (°C) | 377.8 | Not reported | Not applicable |
LogP | -0.27 | 0.92 (predicted) | Hydrophilic |
Key Functional Groups | Tertiary amines, urea | Primary amine, tertiary amine, urea | Quaternary ammonium |
Research Findings and Industrial Relevance
Antimicrobial Efficacy: Quaternized copolymers derived from this compound demonstrate >90% inhibition against multidrug-resistant bacteria, outperforming non-quaternized analogues due to enhanced membrane disruption capabilities .
Catalytic Performance: In polyurethane foams, this compound reduces gelation time by 20–30% compared to traditional catalysts like bis-[2-(N,N-dimethylamino)-ethyl]-ether, improving production efficiency .
Drug Delivery : Mesoporous silica synthesized using this compound as a co-template achieves 85% sustained release of ibuprofen over 24 hours, attributed to its electrostatic interactions with anionic surfactants .
Biological Activity
1,3-Bis[3-(dimethylamino)propyl]urea is a compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicological data, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula . Its structure consists of two dimethylamino groups attached to a propyl chain linked through a urea moiety. This unique arrangement contributes to its ability to form supramolecular structures via hydrogen bonding, making it useful in various biochemical applications.
The biological activity of this compound can be attributed to several mechanisms:
- Supramolecular Formation : The compound can form gels and capsules through hydrogen bonding, which is crucial for applications in drug delivery systems and tissue engineering.
- Reactivity with Amines : It acts as a reagent for quantifying amines and polyols, which are essential in biochemical assays and studies related to cellular metabolism.
- Potential Interaction with Biological Targets : While specific targets have not been extensively characterized for this compound, its structural similarities to other biologically active molecules suggest potential interactions with neurotransmitter transporters or receptors .
Toxicological Profile
The safety profile of this compound indicates it can cause skin irritation and serious eye damage upon contact. The compound is classified as an irritant but does not exhibit mutagenic or teratogenic properties based on available data. However, caution is advised due to its irritant nature and potential for allergic reactions .
Acute Toxicity Data
Parameter | Value | Methodology |
---|---|---|
LD50 (rat, dermal) | 5.126 mg/kg | Directive 84/449/EEC, B.1 Acute toxicity |
LD50 (rat, oral) | 2.050 mg/kg | Regulation (EC) No. 440/2008, Annex B.3 |
EC50 (Daphnia magna, 48h) | 93 mg/l | OECD Test Guideline 202 |
Biodegradability | 1% after 28 days | OECD Test Guideline 301 B |
This data highlights the compound's potential environmental impact and the need for proper handling procedures in laboratory settings.
Case Studies and Research Findings
Several studies have explored the applications of this compound in various contexts:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N,N’-bis[3-(dimethylamino)propyl]urea | Similar urea structure | Different reactivity profiles |
Poly bis(2-chloroethyl) ether-alt-1,3-bis(3-dimethylamino)propyl urea | Polymer with related structural features | Enhanced mechanical properties due to polymerization |
These comparisons illustrate how structural variations influence the biological activity and applicability of these compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 1,3-Bis[3-(dimethylamino)propyl]urea?
- Methodology : While explicit synthesis protocols are not detailed in the provided evidence, the compound is commercially available (e.g., Sinoamine BDU at 92% purity) . A plausible synthetic route involves reacting 3-(dimethylamino)propylamine with urea or a carbonyl donor under controlled conditions. Purification may involve recrystallization or column chromatography, with purity verified via HPLC or NMR. Researchers should consult patents or specialized organic synthesis databases for optimized protocols.
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodology :
- NMR : Analyze proton environments (e.g., urea NH at ~5-6 ppm, dimethylamino protons at ~2.2-2.3 ppm) .
- FT-IR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1550–1600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peak at m/z 230.35 (C₁₁H₂₆N₄O) .
- Cross-referencing with CAS 52338-87-1 in spectral databases (e.g., PubChem) is advised.
Q. What are the critical physicochemical properties of this compound, and how are they determined experimentally?
- Key Properties :
- Density : 0.962 g/cm³ (pycnometry) .
- Boiling Point : 377.8°C at 760 mmHg (determined via distillation or DSC) .
- Solubility : Likely polar solvent-soluble (e.g., water, ethanol) due to tertiary amine and urea groups.
- Discrepancies in reported values (e.g., melting point not listed) require validation using standardized ASTM methods.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear dust masks, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure .
- Ventilation : Use fume hoods or closed systems to minimize aerosol formation .
- First Aid : Flush exposed skin/eyes with water for 15 minutes; seek medical attention if irritation persists .
- Note: Toxicological data are limited; assume acute toxicity until further studies confirm safety .
Advanced Research Questions
Q. How does this compound contribute to the properties of Polyquaternium-2 in material science applications?
- Mechanistic Insight : As a monomer in Polyquaternium-2 (CAS 68555-36-2), it forms a copolymer with bis(2-chloroethyl) ether, creating a cationic polymer with antistatic and film-forming properties . The dimethylamino groups enhance solubility and charge density, critical for cellulose cationization in textile dyeing . Researchers should evaluate polymerization kinetics (e.g., radical initiation) and quantify charge density via zeta potential measurements.
Q. What computational strategies can predict the biological interactions of urea derivatives like this compound?
- In Silico Approaches :
- Molecular Docking : Simulate binding to targets like acetylcholinesterase (similar to flavonoids in ).
- QSAR Modeling : Correlate substituent effects (e.g., dimethylamino groups) with bioactivity using software like Schrödinger or MOE.
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling point variations)?
- Methodology :
- Comparative Analysis : Replicate measurements using calibrated equipment (e.g., DSC for boiling points).
- Literature Review : Cross-check with peer-reviewed journals or regulatory databases (e.g., ECHA, PubChem) .
- Statistical Validation : Apply error analysis (e.g., standard deviation across replicates).
Q. What role does this compound play as a polycationic template in enzymatic oligomerization reactions?
- Application Insight : It facilitates the assembly of polycationic templates (e.g., with chloroperoxidase) by stabilizing anionic intermediates via electrostatic interactions . Researchers should optimize molar ratios and pH to maximize catalytic efficiency. Monitor reaction progress via gel permeation chromatography (GPC) or MALDI-TOF.
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.